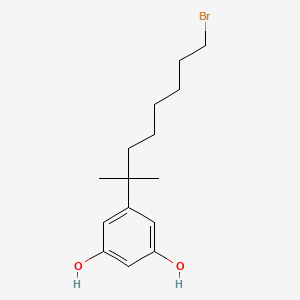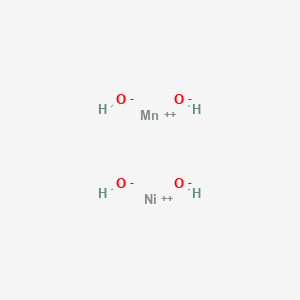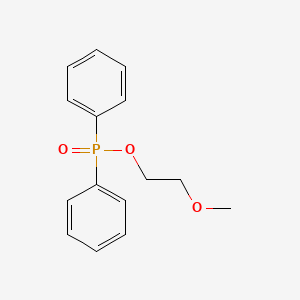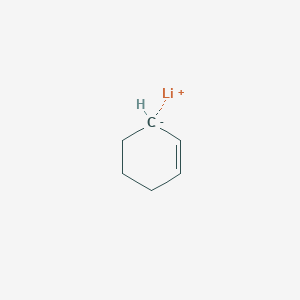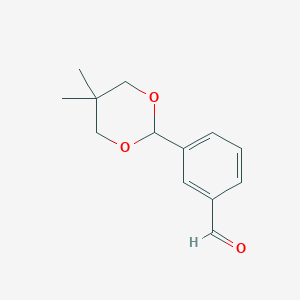
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring, which is further substituted with two methyl groups at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 1,3-dioxane. One common method includes the use of acid catalysts such as toluenesulfonic acid in refluxing toluene, which facilitates the formation of the dioxane ring by removing water from the reaction mixture . Another approach involves the use of trialkoxyalkanes and acetic acid as catalysts to form the dioxane ring in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The continuous removal of water using a Dean-Stark apparatus or molecular sieves can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated benzaldehyde derivatives.
Applications De Recherche Scientifique
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxane ring may also contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: Similar structure but with an amine group instead of an aldehyde group.
5,5-Dimethyl-1,3-dioxane: Lacks the benzaldehyde group.
2-Buten-1-ol, 3-(5,5-dimethyl-1,3-dioxan-2-yl): Contains a buten-1-ol group instead of a benzaldehyde group.
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is unique due to the combination of the benzaldehyde group and the dioxane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Propriétés
Numéro CAS |
131531-48-1 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-15-12(16-9-13)11-5-3-4-10(6-11)7-14/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
JPKGEZXEQWVJRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)C2=CC=CC(=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
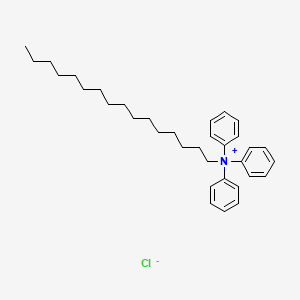
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
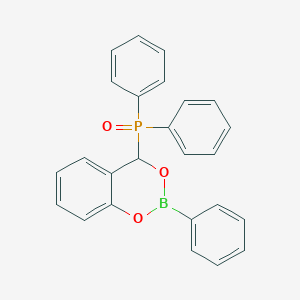
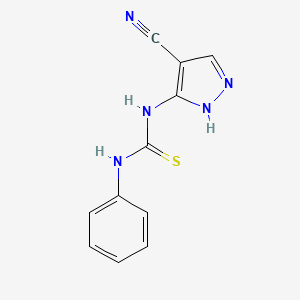
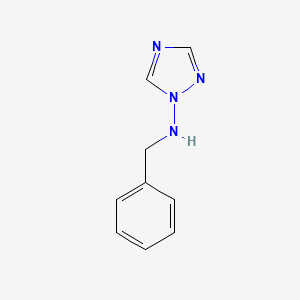
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
